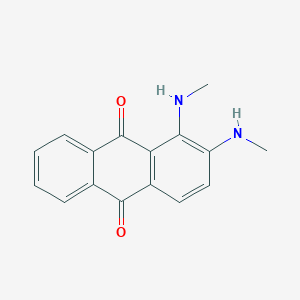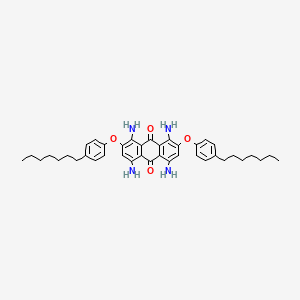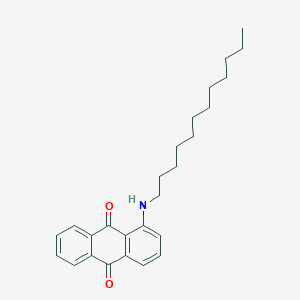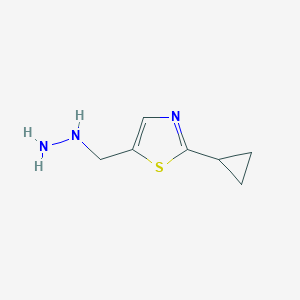
2-Cyclopropyl-5-(hydrazinylmethyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-5-(hydrazinylmethyl)thiazole is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-(hydrazinylmethyl)thiazole typically involves the reaction of cyclopropyl ketones with thioamides under specific conditions. One common method includes the use of cyclopropyl methyl ketone and thiosemicarbazide in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired thiazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-5-(hydrazinylmethyl)thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyclopropyl-5-(hydrazinylmethyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-5-(hydrazinylmethyl)thiazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole ring. The sulfur and nitrogen atoms in the ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A basic scaffold found in many natural and synthetic compounds.
2-Aminothiazole: Known for its antimicrobial properties.
5-Phenylthiazole: Investigated for its anticancer activity.
Uniqueness
2-Cyclopropyl-5-(hydrazinylmethyl)thiazole is unique due to the presence of the cyclopropyl group, which imparts additional steric and electronic properties to the molecule. This makes it a valuable compound for exploring new chemical reactions and potential biological activities.
Propriétés
Formule moléculaire |
C7H11N3S |
|---|---|
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
(2-cyclopropyl-1,3-thiazol-5-yl)methylhydrazine |
InChI |
InChI=1S/C7H11N3S/c8-10-4-6-3-9-7(11-6)5-1-2-5/h3,5,10H,1-2,4,8H2 |
Clé InChI |
IPOZADXXWOMZER-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC=C(S2)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenylbenzo[d]oxazole-5-carbonitrile](/img/structure/B13137812.png)
![4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13137821.png)
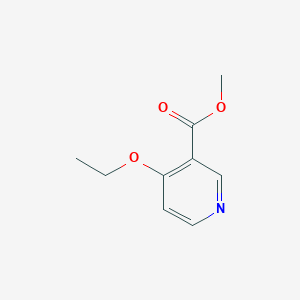
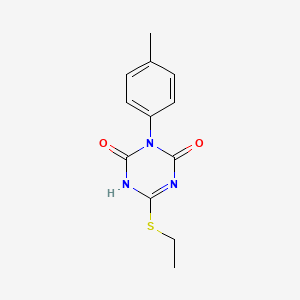

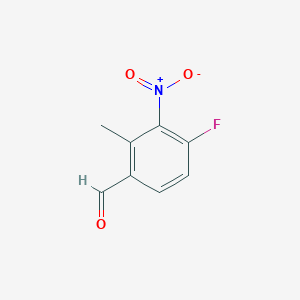

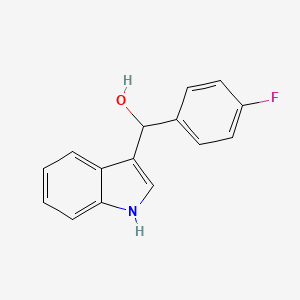


![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide](/img/structure/B13137882.png)
